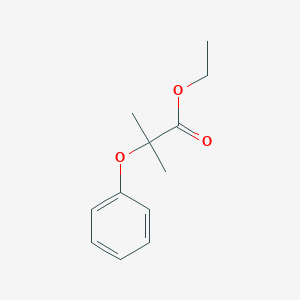

Ethyl-2-methyl-2-phenoxypropanoat

Übersicht

Beschreibung

Ethyl 2-methyl-2-phenoxypropanoate, also known as ethyl mandelate, is a chemical compound that has been widely studied for its potential applications in the field of organic synthesis. This compound is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in the food industry. In recent years, there has been increased interest in the use of ethyl mandelate as a building block for the synthesis of various organic compounds due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthese von reaktiven Polymeren

Ethyl-2-methyl-2-phenoxypropanoat wird bei der Synthese von reaktiven Polymeren eingesetzt. Diese Polymere sind so konzipiert, dass sie chemisch reaktive funktionelle Gruppen enthalten, die als polymerische Reagenzien oder Träger in biochemischen und chemischen Anwendungen eingesetzt werden können . Die Estergruppe in dieser Verbindung bietet einen vielseitigen Ansatz für weitere chemische Modifikationen, die die Herstellung von Polymeren mit spezifischen Funktionalitäten ermöglichen, die für verschiedene industrielle und Forschungszwecke zugeschnitten sind.

Zwischenprodukt der organischen Synthese

Als Zwischenprodukt der organischen Synthese kann this compound verwendet werden, um Phenoxypropanoat-Einheiten in größere Moleküle einzubringen. Dies ist besonders nützlich bei der Synthese komplexer organischer Verbindungen, bei denen die Phenoxypropanoatgruppe wünschenswerte Eigenschaften wie eine erhöhte Löslichkeit oder Stabilität verleihen kann .

Medizinische Chemie

In der medizinischen Chemie dient this compound als Baustein für die Entwicklung neuer Pharmazeutika. Seine Struktur ist modifizierbar, so dass Forscher eine große Bandbreite an Derivaten mit potenzieller biologischer Aktivität synthetisieren können .

Materialwissenschaft

Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften. So kann sie zur Synthese von Polymeren mit spezifischen mechanischen Festigkeiten oder thermischen Beständigkeiten verwendet werden, die wertvoll sind bei der Herstellung von fortschrittlichen Materialien für den Bau oder die Fertigung .

Landwirtschaftliche Chemie

This compound kann bei der Synthese von Agrochemikalien verwendet werden. Seine Reaktivität macht es zu einem Kandidaten für die Herstellung von Verbindungen, die als Pestizide oder Herbizide dienen könnten, was zum Schutz von Nutzpflanzen und zur Steigerung der landwirtschaftlichen Produktivität beiträgt .

Katalysatordesign

Die Verbindung ist auch im Bereich des Katalysatordesign relevant. Sie kann verwendet werden, um Liganden oder Zwischenprodukte zu erzeugen, die für die Entwicklung von Katalysatoren für chemische Reaktionen unerlässlich sind. Diese Katalysatoren können in verschiedenen chemischen Prozessen eingesetzt werden, um Effizienz und Selektivität zu erhöhen .

Polymeradditive

In der Polymerindustrie kann this compound als Additiv eingearbeitet werden, um die Eigenschaften von kommerziellen Polymeren zu modifizieren. Es kann Eigenschaften wie Flexibilität, Haltbarkeit und Beständigkeit gegen Abbau verbessern .

Aroma- und Duftstoffindustrie

Schließlich kann this compound aufgrund seines Potenzials, chemisch in verschiedene Ester umgewandelt zu werden, in der Aroma- und Duftstoffindustrie verwendet werden, um neue Düfte und Geschmacksrichtungen für Konsumgüter zu entwickeln .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIIOGRUHSJKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171934 | |

| Record name | Deschloroclofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-04-3 | |

| Record name | Deschloroclofibrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloroclofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

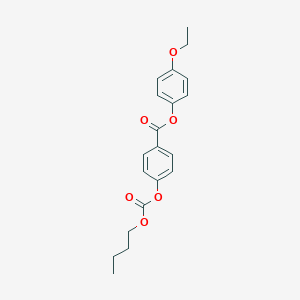

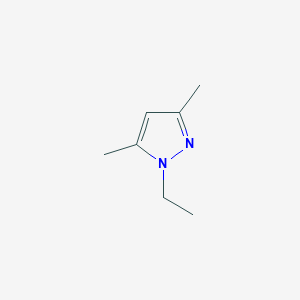

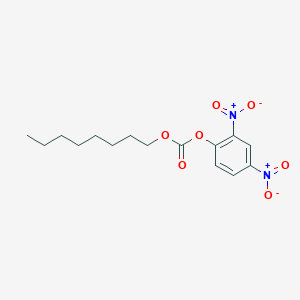

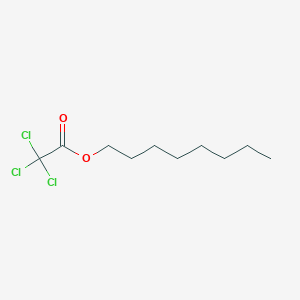

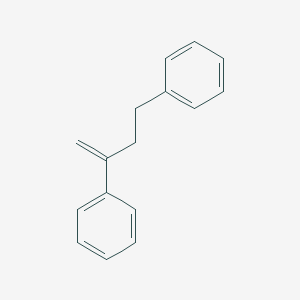

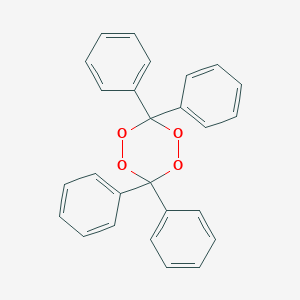

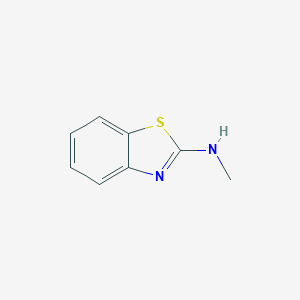

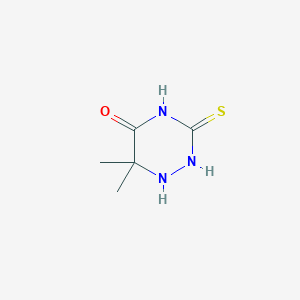

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

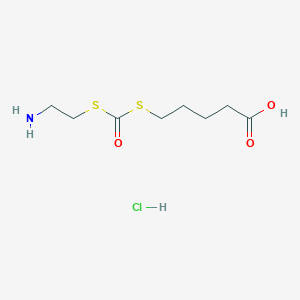

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.